1-((2-Ethylhexyl)oxy)-4-methoxybenzene

Description

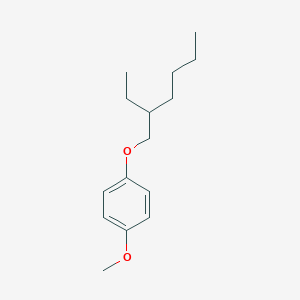

Structure

3D Structure

Propriétés

IUPAC Name |

1-(2-ethylhexoxy)-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O2/c1-4-6-7-13(5-2)12-17-15-10-8-14(16-3)9-11-15/h8-11,13H,4-7,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMRTUSZHEQXAFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10391618 | |

| Record name | 1-[(2-Ethylhexyl)oxy]-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146370-51-6 | |

| Record name | 1-[(2-Ethylhexyl)oxy]-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Guide: Synthesis of 1-((2-Ethylhexyl)oxy)-4-methoxybenzene

Executive Summary

1-((2-Ethylhexyl)oxy)-4-methoxybenzene (CAS: 146370-51-6), often referred to informally as MEH-Anisole , is a critical intermediate in the synthesis of functional organic materials. Its primary application lies in the production of MEH-PPV (Poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene]), a benchmark conductive polymer used in organic light-emitting diodes (OLEDs) and photovoltaic cells. It also serves as a lipophilic building block for UV filters (e.g., Bemotrizinol derivatives).

This guide details the optimized alkylation pathway transforming 4-methoxyphenol (MEHQ) into the target ether. Unlike generic Williamson ether protocols, this guide focuses on the Anderson method , which utilizes potassium tert-butoxide in DMF to overcome the steric hindrance of the 2-ethylhexyl electrophile, significantly reducing reaction time compared to traditional carbonate-based methods.

Strategic Retrosynthesis & Pathway Logic

The Challenge: Steric Hindrance

The target molecule is an unsymmetrical ether. The introduction of the 2-ethylhexyl group is kinetically challenging due to

The Solution: The Anderson Protocol

To drive the reaction to completion efficiently, we employ a stronger, non-nucleophilic base system (KOtBu) in a polar aprotic solvent (DMF). This increases the nucleophilicity of the phenoxide ion while minimizing elimination side reactions.

Reaction Scheme:

Figure 1: Reaction scheme for the synthesis of MEH-Anisole via modified Williamson Ether Synthesis.

Detailed Experimental Protocol

Materials & Reagents

| Reagent | Equiv. | Role | Key Property |

| 4-Methoxyphenol (MEHQ) | 1.0 | Substrate | MP: 56°C; Sensitive to oxidation |

| 2-Ethylhexyl Bromide | 1.1 - 1.2 | Electrophile | Sterically hindered 1° halide |

| Potassium tert-butoxide | 1.2 | Base | Strong base, moisture sensitive |

| DMF (Dimethylformamide) | Solvent | Medium | Polar aprotic, high BP (153°C) |

| Methanol | Workup | Quench | Protysolvent |

Step-by-Step Methodology

Pre-requisite: All glassware must be oven-dried. The reaction should be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the phenoxide intermediate.

Step 1: Deprotonation

-

Charge a 3-neck round-bottom flask with 4-methoxyphenol (1.0 equiv) and anhydrous DMF (0.5 M concentration) .

-

Begin stirring and purge with nitrogen.

-

Add Potassium tert-butoxide (1.2 equiv) in portions. Note: The reaction is exothermic; maintain temperature < 40°C using an ice bath if scaling up.

-

Stir for 30 minutes at room temperature. The solution will darken (phenoxide formation).

Step 2: Alkylation

-

Add 2-ethylhexyl bromide (1.1 equiv) dropwise via an addition funnel.

-

Heat the reaction mixture to 80–90°C .

-

Monitor via TLC (Mobile phase: 9:1 Hexane/Ethyl Acetate).

-

Target Time: 2–4 hours (vs. 24h+ with K₂CO₃).

-

Endpoint: Disappearance of the polar MEHQ spot (Rf ~0.2) and appearance of the non-polar product (Rf ~0.8).

-

Step 3: Workup & Isolation [1]

-

Cool the mixture to room temperature.

-

Pour the reaction mixture into a 5-fold excess of cold water to precipitate the organic phase and dissolve KBr/DMF.

-

Extract with Diethyl Ether or Ethyl Acetate (3x).

-

Critical Wash Step: Wash the combined organic layers with 10% NaOH (aq) .

-

Reasoning: This removes any unreacted 4-methoxyphenol, which is difficult to separate by distillation later due to boiling point proximity.

-

-

Wash with water and brine, then dry over anhydrous MgSO₄ .

-

Concentrate under reduced pressure (Rotovap).

Step 4: Purification

-

Vacuum Distillation: The crude oil is best purified by high-vacuum distillation.

-

Boiling Point: ~140–150°C at 0.5 mmHg (Lit. BP at atm is ~303°C).

-

-

Yield Expectation: 85–92% as a clear, colorless oil.

Process Control & Characterization[2]

Workup Logic Flow

The following diagram illustrates the critical decision points during the purification process to ensure high purity (removal of phenolic impurities).

Figure 2: Purification workflow highlighting the critical NaOH wash step.

Characterization Data (Self-Validation)

To validate the synthesis, compare your isolated product against these spectral markers:

-

Appearance: Colorless to pale yellow oil.

-

H NMR (400 MHz, CDCl

- 6.83 (s, 4H, Aromatic H) – Characteristic para-substitution symmetry.

-

3.80 (d,

-

3.77 (s, 3H, O-CH

- 1.70 (m, 1H, CH -ethyl) – Methine proton.

- 1.3–1.5 (m, 8H, Alkyl chain).

-

0.91 (t, 6H, CH

-

Refractive Index:

.

Safety & Troubleshooting

Safety Hazards[3]

-

4-Methoxyphenol: Harmful if swallowed; skin sensitizer. Use gloves and work in a fume hood.

-

Potassium tert-butoxide: Corrosive and flammable solid. Reacts violently with water.

-

DMF: Hepatotoxic. Avoid inhalation.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete deprotonation | Ensure KOtBu is fresh (white powder, not yellow). |

| Dark Product | Oxidation of Phenol | Purge strictly with N₂; add reducing agent (NaHSO₃) during workup. |

| Starting Material in NMR | Inefficient Wash | Increase the volume or concentration of the NaOH wash step. |

| Emulsion during Workup | DMF presence | Wash with water 3x before the NaOH step to remove DMF completely. |

References

-

Anderson, N. L., et al. (1999). "Procedure for the Rapid Synthesis of the Monomer 1,4-Bis(chloromethyl)-2-(2-ethylhexyloxy)-5-methoxybenzene." Macromolecules, 32(10), 3279–3285. Source:

-

Sigma-Aldrich. (n.d.). "Product Specification: 1-[(2-Ethylhexyl)oxy]-4-methoxybenzene." Source:

-

PubChem. (n.d.). "Compound Summary: 1-((2-Ethylhexyl)oxy)-4-methoxybenzene (CID 3341005)." Source:

Sources

An In-Depth Technical Guide to the UV Absorption Spectrum of 1-((2-Ethylhexyl)oxy)-4-methoxybenzene

This technical guide provides a comprehensive overview of the principles and a detailed protocol for the determination of the ultraviolet (UV) absorption spectrum of 1-((2-Ethylhexyl)oxy)-4-methoxybenzene. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of the spectrophotometric properties of this compound.

Introduction: Understanding the Chromophore

1-((2-Ethylhexyl)oxy)-4-methoxybenzene, with a molecular formula of C15H24O2 and a molecular weight of 236.35 g/mol , is an aromatic ether.[1] Its structure is characterized by a 1,4-disubstituted benzene ring, which constitutes the primary chromophore—the part of the molecule responsible for absorbing UV radiation. The two substituents, a methoxy group (-OCH3) and a (2-ethylhexyl)oxy group (-OCH2CH(CH2CH3)(CH2)3CH3), are both electron-donating alkoxy groups.

The electronic transitions within the benzene ring are responsible for its UV absorption. In substituted benzenes, these transitions are primarily π → π* transitions. The presence of auxochromes, such as the alkoxy groups on 1-((2-Ethylhexyl)oxy)-4-methoxybenzene, modifies the energy of these transitions, typically shifting the absorption maxima to longer wavelengths (a bathochromic or red shift) and increasing the absorption intensity (a hyperchromic effect). This is due to the delocalization of the lone pair electrons from the oxygen atoms into the aromatic π-system, which raises the energy of the highest occupied molecular orbital (HOMO) and reduces the HOMO-LUMO gap.[2][3]

Given its structural similarity to other alkoxybenzenes like anisole (methoxybenzene), we can predict that 1-((2-Ethylhexyl)oxy)-4-methoxybenzene will exhibit characteristic absorption bands in the UVA and UVB regions of the electromagnetic spectrum.[4][5] Understanding this absorption profile is critical for applications where the compound's interaction with UV light is important, such as in photosensitivity studies or the development of UV-protective formulations.

Theoretical Framework: Electronic Transitions in Alkoxybenzenes

The UV spectrum of benzene exhibits two primary absorption bands: a strong E2-band around 204 nm and a weaker, fine-structured B-band around 254 nm. When an electron-donating group like a methoxy group is attached to the benzene ring, as in anisole, these bands undergo a bathochromic shift. The B-band, in particular, becomes more intense and loses some of its fine structure.

For 1,4-disubstituted benzenes with two electron-donating groups, such as the target molecule, this effect is generally enhanced. The delocalization of non-bonding electrons from both oxygen atoms into the aromatic ring further reduces the energy required for the π → π* transition. Therefore, we can anticipate a primary absorption band for 1-((2-Ethylhexyl)oxy)-4-methoxybenzene to appear at a longer wavelength than that of anisole.

Experimental Protocol: Determination of the UV Absorption Spectrum

This section provides a detailed, self-validating protocol for obtaining the UV absorption spectrum of 1-((2-Ethylhexyl)oxy)-4-methoxybenzene. The causality behind each step is explained to ensure technical accuracy and reproducibility.

Materials and Instrumentation

-

Analyte: 1-((2-Ethylhexyl)oxy)-4-methoxybenzene (CAS: 146370-51-6)[1]

-

Solvent: Spectroscopic grade ethanol or cyclohexane. The choice of solvent is critical; it must be transparent in the UV region of interest and should not interact with the analyte. Ethanol is a common choice due to its polarity and UV transparency above 210 nm.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 400 nm down to 200 nm.[6]

-

Cuvettes: Matched 1 cm path length quartz cuvettes. Quartz is essential for measurements below 340 nm as glass absorbs UV radiation in this region.

Preparation of Stock and Working Solutions

The accurate preparation of solutions is fundamental to obtaining reliable absorbance data. A stock solution is prepared first, from which working solutions of varying concentrations are made. This allows for the determination of the molar absorptivity and ensures the measurements are within the linear range of the instrument.

Step-by-Step Procedure:

-

Stock Solution (e.g., 1000 µg/mL):

-

Accurately weigh approximately 25 mg of 1-((2-Ethylhexyl)oxy)-4-methoxybenzene.

-

Quantitatively transfer the weighed compound to a 25 mL volumetric flask.

-

Dissolve the compound in a small amount of the chosen spectroscopic grade solvent.

-

Once fully dissolved, fill the flask to the calibration mark with the solvent.

-

Stopper the flask and invert it several times to ensure homogeneity.

-

-

Working Solutions:

-

Prepare a series of dilutions from the stock solution to cover a range of concentrations (e.g., 5, 10, 15, 20, and 25 µg/mL).

-

For example, to prepare a 10 µg/mL solution, transfer 1 mL of the 1000 µg/mL stock solution to a 100 mL volumetric flask and dilute to the mark with the solvent.

-

Spectrophotometric Measurement

The following workflow ensures the accurate acquisition of the UV absorption spectrum.

Step-by-Step Procedure:

-

Instrument Initialization: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.

-

Baseline Correction:

-

Fill both the sample and reference cuvettes with the spectroscopic grade solvent.

-

Place the cuvettes in their respective holders in the spectrophotometer.

-

Perform a baseline scan across the desired wavelength range (e.g., 400 nm to 200 nm). This corrects for any absorbance from the solvent and the cuvettes.

-

-

Sample Measurement:

-

Empty the sample cuvette and rinse it with a small amount of the working solution to be measured.

-

Fill the sample cuvette with the working solution.

-

Place the sample cuvette back into the sample holder.

-

Perform a scan of the sample over the same wavelength range as the baseline.

-

The instrument will automatically subtract the baseline from the sample scan to produce the absorption spectrum of the analyte.

-

-

Data Acquisition:

-

Record the absorbance spectrum, noting the wavelength of maximum absorbance (λmax).

-

Repeat the measurement for all prepared working solutions.

-

Caption: Relationship of parameters in the Beer-Lambert law.

Conclusion

This technical guide has outlined the theoretical basis and provided a detailed, robust protocol for the determination of the UV absorption spectrum of 1-((2-Ethylhexyl)oxy)-4-methoxybenzene. By understanding the nature of its chromophore and following the prescribed experimental workflow, researchers can reliably obtain and interpret its spectral data. This information is foundational for any application involving the interaction of this molecule with ultraviolet radiation, from fundamental photochemical studies to the formulation of advanced materials.

References

-

Assessment of UV-VIS spectra analysis methods for quantifying the absorption properties of chromophoric dissolved organic matter (CDOM). Frontiers. Available at: [Link]

-

Simultaneous quantitative estimation of oxybenzone and 2-ethylhexyl-4-methoxycinnamate in sunscreen formulations by second order derivative spectrophotometry. ResearchGate. Available at: [Link]

-

Analysis of Photokinetics of 2'-ethylhexyl-4-methoxycinnamate in Sunscreens. PubMed. Available at: [Link]

-

UV-Visible Spectroscopy of Organic Compounds. Chemistry LibreTexts. Available at: [Link]

-

1-((2-Ethylhexyl)oxy)-4-methoxybenzene. PubChem. Available at: [Link]

-

Rapid and selective UV spectrophotometric and RP-HPLC methods for dissolution studies of oxybutynin immediate-release and controlled-release formulations. PubMed. Available at: [Link]

-

What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. Master Organic Chemistry. Available at: [Link]

-

Spectrometry: UV-Vis Analysis of Saturated Hydrocarbons. YouTube. Available at: [Link]

-

The Basics of UV-Vis Spectrophotometry. Agilent. Available at: [Link]

-

Random Forest Classification of Multitemporal Landsat 8 Spectral Data and Phenology Metrics for Land Cover Mapping in the Sonoran and Mojave Deserts. MDPI. Available at: [Link]

-

Showing Compound Methoxybenzene (FDB012090). FooDB. Available at: [Link]

-

UV-Visible Spectroscopy. Michigan State University Chemistry. Available at: [Link]

-

Random forest classification data developed from multitemporal Landsat 8 spectral data and phenology metrics for a subregion in Sonoran and Mojave Deserts, April 2013 – December 2020. USGS.gov. Available at: [Link]

-

UV filter 2-ethylhexyl 4-methoxycinnamate: a structure, energetic and UV-Vis spectral analysis based on density functional theory. ResearchGate. Available at: [Link]

-

Uv-Vis Spectroscopy in Analysis of Phytochemicals. International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]

-

1-Ethyl-4-methoxybenzene. PubChem. Available at: [Link]

-

Anisole. Wikipedia. Available at: [Link]

-

UV-Visible Spectrophotometric Method and Validation of Organic Compounds. ResearchGate. Available at: [Link]

-

Photoexcited singlet and triplet states of a UV absorber ethylhexyl methoxycrylene. PubMed. Available at: [Link]

-

Analysis of photokinetics of 2′-ethylhexyl-4-methoxycinnamate in sunscreens. ResearchGate. Available at: [Link]

-

Random forest classification of multitemporal Landsat 8 spectral data and phenology metrics for land cover mapping in the Sonoran and Mojave Deserts. USGS.gov. Available at: [Link]

Sources

- 1. 1-((2-Ethylhexyl)oxy)-4-methoxybenzene | C15H24O2 | CID 3341005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 4. Showing Compound Methoxybenzene (FDB012090) - FooDB [foodb.ca]

- 5. Anisole - Wikipedia [en.wikipedia.org]

- 6. agilent.com [agilent.com]

An In-depth Technical Guide to the Thermal Stability of 1-((2-Ethylhexyl)oxy)-4-methoxybenzene

Abstract

This technical guide provides a comprehensive overview of the thermal stability of 1-((2-Ethylhexyl)oxy)-4-methoxybenzene, a key intermediate in the synthesis of advanced materials. Addressed to researchers, scientists, and professionals in drug development and material science, this document delves into the theoretical and practical aspects of assessing thermal stability. It outlines detailed methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), presents a discussion of anticipated results, and explores potential thermal degradation pathways. This guide is intended to serve as a foundational resource for ensuring the safe handling, processing, and storage of this compound, thereby guaranteeing the integrity and performance of end-products.

Introduction: The Significance of Thermal Stability

1-((2-Ethylhexyl)oxy)-4-methoxybenzene serves as a crucial building block in the synthesis of a variety of organic materials, including conductive polymers used in light-emitting diodes (LEDs) and polymer solar cells.[1] Its molecular structure, characterized by a methoxy-substituted benzene ring and a branched 2-ethylhexyl ether linkage, imparts specific solubility and electronic properties to the final polymers. The thermal stability of this intermediate is a critical parameter, as its synthesis and subsequent polymerization reactions are often conducted at elevated temperatures.[2] Understanding the thermal decomposition threshold and the nature of degradation products is paramount for:

-

Process Optimization: Defining safe temperature limits for synthesis, purification, and polymerization to prevent unwanted side reactions and ensure product purity.

-

Product Performance: Guaranteeing the long-term stability and reliability of the final materials under operational stress.

-

Safety: Preventing runaway reactions and the release of potentially hazardous volatile compounds.

This guide provides a framework for the systematic evaluation of the thermal stability of 1-((2-Ethylhexyl)oxy)-4-methoxybenzene using standard thermal analysis techniques.

Physicochemical Properties of 1-((2-Ethylhexyl)oxy)-4-methoxybenzene

A foundational understanding of the physicochemical properties of 1-((2-Ethylhexyl)oxy)-4-methoxybenzene is essential for interpreting its thermal behavior.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₄O₂ | PubChem[3] |

| Molecular Weight | 236.35 g/mol | PubChem[3] |

| Boiling Point | 303-304 °C (lit.) | Sigma-Aldrich[1] |

| Density | 0.960 g/mL at 25 °C (lit.) | Sigma-Aldrich[1] |

| Appearance | Liquid | N/A |

The relatively high boiling point suggests that this compound is not highly volatile at room temperature, but significant vapor pressure can be expected at elevated processing temperatures.

Core Methodologies for Thermal Stability Assessment

The primary techniques for evaluating the thermal stability of a non-volatile organic compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4] This technique is instrumental in determining the onset temperature of decomposition, the temperature of maximum decomposition rate, and the residual mass upon completion of the degradation process.

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of high-purity 1-((2-Ethylhexyl)oxy)-4-methoxybenzene into a clean, inert TGA pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen (99.999%) at a flow rate of 50 mL/min to provide an inert environment.

-

Temperature Program: Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

Data Acquisition: Record the mass loss and temperature continuously throughout the experiment.

-

The use of a high-purity nitrogen atmosphere is crucial to ensure that the observed mass loss is due to thermal decomposition (pyrolysis) and not thermo-oxidative degradation. The specified heating rate of 10 °C/min is a standard condition that allows for good resolution of thermal events without unduly prolonging the experiment.

Differential Scanning Calorimetry (DSC): Detecting Thermal Transitions

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5] It is used to detect thermal transitions such as melting, crystallization, glass transitions, and exothermic decomposition events.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 3-5 mg of high-purity 1-((2-Ethylhexyl)oxy)-4-methoxybenzene into a hermetically sealed aluminum DSC pan.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min.

-

Temperature Program:

-

Heat from 25 °C to 350 °C at 10 °C/min.

-

Cool from 350 °C to 25 °C at 10 °C/min.

-

Heat from 25 °C to 450 °C at 10 °C/min.

-

-

Data Acquisition: Record the heat flow and temperature.

-

The heat-cool-heat cycle is designed to erase the sample's prior thermal history and provide a more reproducible thermogram. Hermetically sealed pans are used to prevent mass loss due to evaporation before the onset of decomposition, which could interfere with the detection of thermal events.

Visualization of Experimental Workflows

Caption: Workflow for Thermogravimetric Analysis (TGA).

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Anticipated Results and Interpretation

While specific experimental data for 1-((2-Ethylhexyl)oxy)-4-methoxybenzene is not publicly available, we can predict the expected outcomes based on its chemical structure and the behavior of related compounds.

Expected TGA Thermogram

The TGA curve is expected to show a single-step decomposition process.

| Parameter | Expected Value | Interpretation |

| Onset Decomposition Temperature (T_onset) | ~320-350 °C | The temperature at which significant mass loss begins. This indicates the upper limit for short-term thermal processing. |

| Temperature of Maximum Decomposition Rate (T_max) | ~360-390 °C | The temperature at which the rate of mass loss is highest, as indicated by the peak in the derivative thermogravimetry (DTG) curve. |

| Residual Mass at 600 °C | < 5% | A low residual mass is expected for a complete decomposition of the organic molecule into volatile products. |

Expected DSC Thermogram

The DSC thermogram will likely not show sharp melting or crystallization peaks, as the compound is a liquid at room temperature. The key feature of interest will be the exothermic decomposition.

| Thermal Event | Expected Temperature Range | Interpretation |

| Exothermic Decomposition | > 350 °C | A broad exothermic peak corresponding to the energy released during the breaking of chemical bonds. The onset of this exotherm should correlate with the T_onset from the TGA data. |

Postulated Thermal Degradation Pathways

The thermal degradation of 1-((2-Ethylhexyl)oxy)-4-methoxybenzene is likely to proceed via free-radical mechanisms at elevated temperatures.[6] The ether linkages are expected to be the most labile bonds.

Caption: Postulated Thermal Degradation Pathways.

The primary degradation pathways are anticipated to involve the homolytic cleavage of the ether bonds.

-

Pathway 1: Cleavage of the bond between the 2-ethylhexyl group and the phenoxy oxygen, leading to a 4-methoxyphenoxy radical and a 2-ethylhexyl radical. The latter can undergo further reactions, such as beta-scission, to form volatile alkenes like 2-ethylhexene.

-

Pathway 2: Cleavage of the bond between the methyl group and the phenoxy oxygen, yielding a 1-((2-ethylhexyl)oxy)phenyl radical and a methyl radical. The methyl radical can abstract a hydrogen atom to form methane.

The resulting radical species can undergo a complex series of secondary reactions, including hydrogen abstraction, disproportionation, and recombination, leading to a mixture of smaller volatile molecules and potentially some higher molecular weight, non-volatile char. To definitively identify these degradation products, hyphenated techniques such as TGA-Mass Spectrometry (TGA-MS) would be required.[7][8]

Conclusion and Recommendations

This technical guide has outlined a systematic approach to evaluating the thermal stability of 1-((2-Ethylhexyl)oxy)-4-methoxybenzene. Based on the analysis of its chemical structure and comparison with related compounds, it is anticipated that this compound possesses good thermal stability up to approximately 320 °C. For industrial applications, it is recommended that processing temperatures be maintained well below this onset of decomposition to ensure the chemical integrity of the material. For a more in-depth understanding of the degradation mechanism, further studies employing TGA-MS are highly recommended to identify the evolved gaseous products.

References

-

PubChem. (n.d.). 1-((2-Ethylhexyl)oxy)-4-methoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2025). Procedure for the Rapid Synthesis of the Monomer 1,4-Bis(chloromethyl)-2-(2-ethylhexyloxy)-5-methoxybenzene. Retrieved from [Link]

-

YouTube. (2025). What Is Pyrolysis In Organic Chemistry?. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Thermal Analysis. Retrieved from [Link]

-

NETZSCH-Gerätebau GmbH. (2025). Using DSC to Quantify Polymer Mixtures – Possibilities and Challenges. Retrieved from [Link]

-

TA Instruments. (n.d.). Evolved Gas Analysis: Introduction to TGA/MS. Retrieved from [Link]

-

Eurofins EAG Laboratories. (2022). Evolved Gas Analysis with Thermogravimetric Analysis – Mass Spectroscopy (TGA-MS). Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. 1-((2-Ethylhexyl)oxy)-4-methoxybenzene | C15H24O2 | CID 3341005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 6. youtube.com [youtube.com]

- 7. eag.com [eag.com]

- 8. tainstruments.com [tainstruments.com]

Strategic Synthesis of 1-((2-Ethylhexyl)oxy)-4-methoxybenzene: Material Selection & Process Optimization

Executive Summary

This technical guide details the strategic synthesis of 1-((2-Ethylhexyl)oxy)-4-methoxybenzene (CAS: 146370-51-6), a critical intermediate in the production of advanced materials such as the conjugated polymer MEH-PPV (poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene]) and broad-spectrum UV absorbers like Bemotrizinol (Tinosorb S).[1]

The synthesis relies on a Williamson Etherification , but the specific steric hindrance of the 2-ethylhexyl chain requires precise control over starting materials and phase kinetics. This guide moves beyond basic textbook recipes to address industrial scalability, impurity control, and reaction acceleration.

Part 1: Retrosynthetic Analysis & Strategy

The target molecule is an unsymmetrical ether. The most robust disconnection is at the ether linkage between the phenolic oxygen and the alkyl chain.

Strategic Pathway

-

Bond Disconnection: O-Alkyl bond.

-

Nucleophile: 4-Methoxyphenol (MEHQ) – Activated phenoxide.[1]

-

Electrophile: 2-Ethylhexyl bromide (or chloride).[1]

-

Kinetic Challenge: The electrophile possesses a

-ethyl branch , creating significant steric hindrance that retards nucleophilic attack compared to linear alkyl halides.[1]

Figure 1: Retrosynthetic breakdown of the target ether.

Part 2: Critical Analysis of Starting Materials

Success in this synthesis is determined before the reaction flask is even heated. The quality and selection of precursors dictate the impurity profile.

4-Methoxyphenol (MEHQ)[1]

-

Role: The nucleophilic scaffold.[1]

-

Critical Specification: Hydroquinone (HQ) content < 0.1% .

-

Handling: MEHQ is hygroscopic and oxidizes to quinones upon air exposure (turning pink/brown).[1] Use fresh, white crystals stored under inert gas.

2-Ethylhexyl Bromide vs. Chloride[1]

-

Selection Logic:

-

Bromide (CAS 18908-66-2): Recommended.[1] The C-Br bond is weaker, making it a superior leaving group.[1] Given the steric hindrance of the isooctyl chain, the bromide ensures reaction completion within 12–18 hours.

-

Chloride (CAS 123-04-6): Alternative.[1][6] Significantly cheaper but kinetically sluggish.[1] Requires higher temperatures (>100°C) or the addition of Potassium Iodide (KI) to facilitate an in-situ Finkelstein reaction.[1]

-

The Base & Solvent System[7]

-

Base: Potassium Carbonate (K₂CO₃) .[1]

-

Why: Anhydrous K₂CO₃ is preferred over NaOH/KOH.[1] It acts as a mild base that deprotonates the phenol without promoting aggressive hydrolysis of the alkyl halide or polymerization side-reactions.

-

-

Solvent: DMF (N,N-Dimethylformamide) or Acetone .[1]

Part 3: Optimized Experimental Protocol

Objective: Synthesis of 1-((2-Ethylhexyl)oxy)-4-methoxybenzene (Target Yield: >85%).

Reagents Table

| Reagent | Equiv. | Role | Critical Attribute |

| 4-Methoxyphenol | 1.0 | Substrate | White crystals, HQ-free |

| 2-Ethylhexyl Bromide | 1.1–1.2 | Reagent | Slight excess drives completion |

| Potassium Carbonate | 1.5–2.0 | Base | Anhydrous, granular (ground) |

| Potassium Iodide | 0.05 | Catalyst | Optional accelerator (Finkelstein) |

| DMF | N/A | Solvent | Dry (Water <0.05%) |

Step-by-Step Methodology

1. Reactor Setup

Equip a 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser (with N₂ line), and a temperature probe.[1]

2. Charging & Activation

-

Charge 4-Methoxyphenol (1.0 eq) and K₂CO₃ (1.5 eq) into the flask.

-

Add DMF (approx. 5–7 mL per gram of phenol).[1]

-

Process Insight: Stir at room temperature for 30 minutes. This allows the formation of the potassium phenoxide salt before the alkyl halide is introduced, reducing the risk of competing side reactions. The mixture will likely turn a slurry consistency.

3. Alkylation

-

Add 2-Ethylhexyl Bromide (1.1 eq) dropwise over 20 minutes.

-

Optional: Add KI (0.05 eq) if reaction speed is a concern.

-

Heat the mixture to 85–90°C .

-

Maintain agitation for 16–24 hours .

-

Monitoring: Check via TLC (Hexane/Ethyl Acetate 9:1) or HPLC.[1] The limiting reagent (MEHQ) should be consumed.

-

4. Workup & Isolation

-

Cool reaction mass to <30°C.

-

Filtration: Filter off the solid inorganic salts (KBr, Excess K₂CO₃). Wash the cake with a small amount of ethyl acetate.

-

Quench: Pour the filtrate into a 5-fold excess of ice-cold water. The product is an oil and will separate.

-

Extraction: Extract with Ethyl Acetate or Toluene (3x).

-

Washing:

-

Drying: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

5. Purification

-

Distillation: The crude oil is usually high purity (>90%). For electronic-grade applications (MEH-PPV synthesis), purify via vacuum distillation (High vacuum <1 mbar required due to high boiling point).[1]

-

Alternative: Column chromatography (Silica gel, Hexane -> 2% EtOAc in Hexane).[1]

Part 4: Process Visualization

The following diagram illustrates the logical flow and critical control points (CCPs) of the synthesis.

Figure 2: Process flow diagram for the synthesis of 1-((2-Ethylhexyl)oxy)-4-methoxybenzene.[1]

Part 5: Quality Control & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete reaction due to steric hindrance.[1] | Increase reaction time or temperature (up to 100°C). Add 5 mol% KI.[1] |

| Pink/Red Product | Oxidation of residual MEHQ.[1] | Ensure thorough NaOH wash during workup.[1] Perform reaction under N₂ atmosphere. |

| Bis-alkylated Impurity | Hydroquinone present in starting MEHQ.[1] | Pre-screen MEHQ via HPLC.[1] Ensure HQ content is <0.1%. |

| Emulsions | Density of organic layer similar to water.[1] | Add solid NaCl to saturate the aqueous phase (salting out) to improve phase separation. |

References

-

PubChem. (n.d.).[1][7] Compound Summary: 1-((2-Ethylhexyl)oxy)-4-methoxybenzene.[1][8][9][10] National Library of Medicine.[1] Retrieved from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Limitations. Retrieved from [Link]

-

ResearchGate. (2025). Procedure for the Rapid Synthesis of Monomers for MEH-PPV. (Contextual synthesis data derived from MEH-PPV monomer protocols). Retrieved from [Link]

Sources

- 1. 1-((2-Ethylhexyl)oxy)-4-methoxybenzene | C15H24O2 | CID 3341005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chemistnotes.com [chemistnotes.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. 2-ETHYL HEXYL CHLORIDE (ISO OCTYL CHLORIDE) CAS No.123-04-6 Manufacturer, Trader, and Exporter [avdpharma.in]

- 7. 2-Ethylhexyl chloride | C8H17Cl | CID 31240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. researchgate.net [researchgate.net]

- 10. 1-[(2-乙基己基)氧]-4-甲氧基苯 | Sigma-Aldrich [sigmaaldrich.com]

Technical Application Note: Scalable Synthesis of 1-((2-Ethylhexyl)oxy)-4-methoxybenzene

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 1-((2-Ethylhexyl)oxy)-4-methoxybenzene (CAS: 146370-51-6). This ether is a critical intermediate in the production of conjugated polymers, specifically MEH-PPV (Poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene]), widely used in organic photovoltaics (OPV) and organic light-emitting diodes (OLEDs).

The method utilizes a Williamson Ether Synthesis approach, optimized for the steric hindrance of the 2-ethylhexyl group. Unlike standard primary alkylations, this protocol incorporates Finkelstein catalysis (in-situ) to enhance reaction kinetics and suppress elimination side-products.

Retrosynthetic Analysis & Strategy

The target molecule is an unsymmetrical ether constructed from a phenol and a branched primary alkyl halide.

-

Bond Disconnection: O-C(alkyl) bond.

-

Nucleophile: 4-Methoxyphenol (MEHQ/PMP), deprotonated to the phenoxide.

-

Electrophile: 2-Ethylhexyl bromide.

-

Challenge: The 2-ethylhexyl group possesses

-branching, creating steric hindrance that slows -

Solution: Use of a polar aprotic solvent (DMF) to solvate the cation (K+) and leave the phenoxide "naked" and reactive, combined with Potassium Iodide (KI) to convert the bromide to a more reactive iodide in situ.

Reaction Scheme Visualization

Figure 1: Reaction pathway for the alkylation of 4-methoxyphenol.

Materials & Safety Protocol

Reagents Table

| Reagent | Equiv. | Role | Key Property |

| 4-Methoxyphenol | 1.0 | Nucleophile | Solid, mp 56°C. Air sensitive (oxidizes to quinones). |

| 2-Ethylhexyl bromide | 1.2 | Electrophile | Liquid. Sterically hindered primary halide.[1] |

| Potassium Carbonate (K₂CO₃) | 2.0 | Base | Anhydrous required. Granular preferred over powder to prevent clumping. |

| Potassium Iodide (KI) | 0.1 | Catalyst | Increases rate via halogen exchange. |

| DMF (N,N-Dimethylformamide) | Solvent | Solvent | Polar aprotic. High bp (153°C). Toxic. |

Critical Safety (HSE)

-

4-Methoxyphenol (MEHQ): Severe eye irritant and sensitizer. Can inhibit polymerization; often contains stabilizers. Ensure the grade used is suitable for synthesis (99%).

-

DMF: Hepatotoxin and readily absorbed through skin. Must be handled in a fume hood with butyl rubber or Silver Shield gloves (nitrile provides poor protection against DMF).

-

Exotherm: The deprotonation step is mildly exothermic.

Experimental Protocol

Step 1: Reaction Setup

-

Equip a 3-neck round-bottom flask (RBF) with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a temperature probe.

-

Flame-dry the glassware under vacuum and backfill with Nitrogen (

) to ensure anhydrous conditions. Moisture kills the reaction rate by solvating the nucleophile.

Step 2: Deprotonation & Addition

-

Charge the flask with 4-Methoxyphenol (1.0 equiv) and anhydrous DMF (concentration ~0.5 M).

-

Add Potassium Carbonate (2.0 equiv) and Potassium Iodide (0.1 equiv) in a single portion.

-

Stir at room temperature for 30 minutes. The solution will likely turn heterogeneous (suspension).

-

Observation: A slight color change (light pink/brown) is normal due to trace phenoxide oxidation.

-

-

Add 2-Ethylhexyl bromide (1.2 equiv) via syringe or addition funnel over 10 minutes.

Step 3: Reaction & Monitoring

-

Heat the mixture to 90°C .

-

Why 90°C? Lower temperatures result in sluggish kinetics due to the

-branching of the alkyl chain. Higher temperatures (>120°C) increase the risk of O-alkylation vs C-alkylation side reactions (though rare with carbonates) and DMF decomposition.

-

-

Monitor via TLC (Hexane:Ethyl Acetate 9:1).

-

Target: Disappearance of 4-Methoxyphenol (

) and appearance of the product ( -

Stain: Use KMnO₄ or Iodine chamber (UV active, but alkyl chain shows well with Iodine).

-

-

Typical reaction time: 12–16 hours .

Step 4: Workup

-

Cool the mixture to room temperature.

-

Filter the solids (excess K₂CO₃ and KBr salts) through a celite pad. Rinse the pad with Ethyl Acetate.

-

Critical Wash: Pour the filtrate into a separatory funnel containing Water (5x volume of DMF) .

-

Note: DMF is highly water-soluble. A large excess of water forces the organic product out of the DMF phase.

-

-

Extract with Ethyl Acetate or Diethyl Ether (3x).

-

Wash the combined organic layers with:

-

1M NaOH (2x) – Removes unreacted phenol.

-

Water (2x) – Removes residual DMF.

-

Brine (1x) – Dries the organic layer.

-

-

Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure (Rotovap).

Step 5: Purification

For high-purity applications (e.g., polymer synthesis), simple extraction is insufficient.

-

Vacuum Distillation: The product is a high-boiling oil.

-

Boiling Point: ~160–165°C at 0.5 mmHg (approximate).

-

Collect the main fraction as a clear, colorless to pale yellow oil.

-

-

Alternative (Small Scale): Column chromatography using Hexane:DCM (gradient 100:0 to 80:20).

Process Logic & Workflow

Figure 2: Operational workflow from setup to isolation.

Characterization & Validation

To validate the synthesis, compare spectral data against the following expected values:

-

Physical State: Colorless to pale yellow viscous liquid.

-

Refractive Index (

): ~1.496.[2] -

¹H NMR (400 MHz, CDCl₃):

- 6.83 (s, 4H, Aromatic H) – Characteristic para-substitution pattern.

- 3.80 (d, J=5.8 Hz, 2H, -OCH ₂-) – Doublet indicates the ether CH2 is next to a CH.

- 3.77 (s, 3H, -OCH ₃) – Methoxy singlet.

- 1.70 (m, 1H, Methine CH)

- 1.3–1.5 (m, 8H, Alkyl chain)

- 0.90 (t, 6H, Methyl groups)

-

¹³C NMR:

-

Expected peaks at ~153.8, 153.5 (Aromatic C-O), 115.4, 114.6 (Aromatic C-H), 71.0 (O-CH2), 55.7 (O-CH3).

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Wet Solvent | DMF is hygroscopic. Water solvates the carbonate, killing basicity. Use fresh anhydrous DMF or add molecular sieves. |

| Dark Brown Color | Oxidation | 4-Methoxyphenol oxidizes easily. Ensure strict |

| Emulsion in Workup | DMF Presence | DMF stabilizes emulsions. Wash with more water first, or use brine earlier. |

| Product Impure | Unreacted Bromide | The bromide has a high boiling point. Ensure full conversion (longer time/more KI) or use high-vacuum distillation to separate. |

References

-

Sigma-Aldrich. (n.d.).[3] 1-[(2-Ethylhexyl)oxy]-4-methoxybenzene Product Information. Retrieved from [2]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Conditions. Retrieved from

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 3341005, 1-((2-Ethylhexyl)oxy)-4-methoxybenzene. Retrieved from [4]

-

Karastatiris, P., et al. (2008). Bipolar poly(p-phenylene vinylene)s bearing electron-donating triphenylamine...[2]. Journal of Polymer Science Part A. (Cited for context on MEH-PPV precursor synthesis). Retrieved from

Sources

Application Note: A Robust HPLC-UV Method for the Quantification of 1-((2-Ethylhexyl)oxy)-4-methoxybenzene

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-((2-Ethylhexyl)oxy)-4-methoxybenzene. This compound, an aromatic ether, finds application in various industrial formulations, and its accurate quantification is critical for quality control, purity assessment, and stability studies. The described method utilizes a C18 stationary phase with an isocratic mobile phase of acetonitrile and water, coupled with UV detection. The protocol is designed to be straightforward, providing excellent peak symmetry, resolution, and sensitivity. This guide provides a comprehensive framework, from instrument setup and sample preparation to system suitability testing, ensuring the method's performance is validated for its intended use by researchers, scientists, and professionals in drug development and chemical manufacturing.

Introduction and Scientific Rationale

1-((2-Ethylhexyl)oxy)-4-methoxybenzene (Molecular Formula: C₁₅H₂₄O₂, Molecular Weight: 236.35 g/mol ) is an organic compound characterized by a methoxybenzene moiety and a 2-ethylhexyl ether group[1]. Its structural similarity to compounds like 2-ethylhexyl-p-methoxycinnamate, a common UV filter, suggests its potential use as an intermediate or additive in cosmetics and polymer industries[2]. The presence of a hydrophobic alkyl chain and an aromatic chromophore makes it an ideal candidate for analysis by reversed-phase HPLC with UV detection.

The fundamental principle of this method is the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase[3]. Due to its significant hydrophobicity, 1-((2-Ethylhexyl)oxy)-4-methoxybenzene is strongly retained on a C18 column, allowing for effective separation from more polar impurities or matrix components. The methoxybenzene group acts as a chromophore, absorbing UV light. Based on the UV spectrum of the structurally related compound 4-methoxyphenol, which shows an absorption maximum around 282 nm, this wavelength is selected for detection to ensure high sensitivity while minimizing interference from common HPLC solvents[4][5]. This method is developed to be a self-validating system, incorporating rigorous system suitability tests to ensure the chromatographic system is performing correctly before any analysis is conducted[6].

Analytical Workflow Overview

The entire analytical process, from sample acquisition to final data reporting, follows a structured and logical progression. This workflow is designed to ensure data integrity, reproducibility, and compliance with standard analytical practices.

Caption: End-to-end HPLC analytical workflow.

Methodology: Instrumentation and Reagents

This method is designed for standard analytical HPLC systems. The specific components and reagents are outlined below.

| Category | Item | Specification |

| Instrumentation | HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV/PDA Detector |

| Analytical Column | C18, 4.6 x 150 mm, 5 µm particle size (or equivalent) | |

| Data Acquisition | Chromatography Data System (CDS) | |

| Reagents | Acetonitrile (ACN) | HPLC Grade |

| Water | HPLC Grade or Deionized (DI) Water, >18 MΩ·cm | |

| 1-((2-Ethylhexyl)oxy)-4-methoxybenzene | Reference Standard (>98% purity) | |

| Consumables | Volumetric Flasks | Class A |

| Pipettes | Calibrated | |

| Syringe Filters | 0.45 µm PTFE or Nylon | |

| HPLC Vials | 2 mL, with caps and septa |

Chromatographic Conditions

The selection of chromatographic parameters is critical for achieving the desired separation and quantification. The conditions below have been optimized for robust performance. The use of acetonitrile is favored over methanol due to its lower viscosity and superior UV transparency[7]. A controlled column temperature is maintained to ensure stable and reproducible retention times[8].

| Parameter | Condition | Rationale |

| Stationary Phase | C18 (L1 packing), 4.6 x 150 mm, 5 µm | Provides excellent hydrophobic retention for the non-polar analyte. |

| Mobile Phase | Acetonitrile : Water (85:15 v/v) | Optimized for an appropriate retention factor (k') and efficient elution. |

| Elution Mode | Isocratic | Simplifies the method, improves reproducibility, and is suitable for quality control applications. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable run times. |

| Column Temperature | 30 °C | Enhances reproducibility by minimizing viscosity and retention time fluctuations. |

| Detection Wavelength | 282 nm | Corresponds to a UV absorption maximum of the methoxybenzene chromophore, ensuring good sensitivity[4]. |

| Injection Volume | 10 µL | A typical volume that balances sensitivity with the risk of column overload. |

| Run Time | ~10 minutes | Allows for complete elution of the analyte and re-equilibration. |

Detailed Experimental Protocols

Adherence to these protocols is essential for obtaining accurate and precise results.

Preparation of Solutions

-

Diluent: The mobile phase (Acetonitrile:Water 85:15 v/v) is used as the diluent to ensure peak shape integrity.

-

Standard Stock Solution (1000 µg/mL):

-

Accurately weigh approximately 25 mg of 1-((2-Ethylhexyl)oxy)-4-methoxybenzene reference standard into a 25 mL Class A volumetric flask.

-

Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

-

Allow the solution to return to room temperature.

-

Dilute to the mark with diluent and mix thoroughly.

-

-

Working Standard Solution (100 µg/mL):

-

Pipette 5.0 mL of the Standard Stock Solution into a 50 mL Class A volumetric flask.

-

Dilute to the mark with diluent and mix thoroughly.

-

Sample Preparation Protocol

Sample preparation must be adapted to the specific matrix (e.g., cream, oil, solid). The following is a general protocol for a solid or semi-solid matrix. The goal is to dissolve the sample and remove any insoluble excipients that could damage the HPLC column[9].

-

Accurately weigh a portion of the sample expected to contain approximately 10 mg of the analyte into a 100 mL volumetric flask.

-

Add approximately 70 mL of diluent.

-

Vortex for 1 minute and then sonicate for 15 minutes to ensure complete extraction of the analyte.

-

Allow the flask to cool to ambient temperature.

-

Dilute to the mark with diluent and mix well.

-

Withdraw an aliquot and filter it through a 0.45 µm syringe filter into an HPLC vial. Discard the first 1-2 mL of the filtrate.

Analytical Procedure

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Perform the System Suitability Test (SST) as described in Section 6. The system must pass all SST criteria before proceeding.

-

Inject the diluent (blank) once to ensure no interfering peaks are present at the retention time of the analyte.

-

Inject the Working Standard Solution.

-

Inject the prepared Sample Solution(s).

-

A bracketing standard should be injected after a reasonable number of sample injections (e.g., every 10-20 samples) to monitor for any drift in instrument response.

System Suitability and Method Validation

System Suitability Testing (SST)

Before sample analysis, the performance of the chromatographic system must be verified. This is a mandatory step to ensure the validity of the analytical results[10][11]. The SST is performed by injecting the Working Standard Solution five times.

| Parameter | Acceptance Criteria | Rationale |

| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration and quantification. |

| Theoretical Plates (N) | > 2000 | Indicates the efficiency of the column and the separation power of the system. |

| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the autosampler and the stability of the detector response. |

| % RSD of Retention Time | ≤ 2.0% | Confirms the precision of the pump and the stability of the mobile phase composition. |

If any SST parameter fails, the analysis must be stopped. The cause of the failure (e.g., column degradation, leak, mobile phase issue) must be investigated and rectified before re-attempting the SST.

Overview of Method Validation

For routine use in a regulated environment, the analytical method must be fully validated according to guidelines such as those from the International Council for Harmonisation (ICH)[12][13]. The validation process demonstrates that the method is suitable for its intended purpose. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components[14].

-

Linearity: Demonstrating that the detector response is directly proportional to the analyte concentration over a specified range[15].

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively.

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion

The HPLC-UV method described in this application note provides a reliable, precise, and accurate means for the quantitative analysis of 1-((2-Ethylhexyl)oxy)-4-methoxybenzene. The simple isocratic mobile phase and straightforward sample preparation protocol make it well-suited for routine quality control in both research and industrial settings. The integrated system suitability criteria ensure that the method generates trustworthy data on a day-to-day basis.

References

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-methoxyphenol. Retrieved from [Link]

-

Gao, S., et al. (2005). Development and validation of an HPLC-UV method for the analysis of methoxyamine using 4-(diethylamino)benzaldehyde as a derivatizing agent. Journal of Pharmaceutical and Biomedical Analysis, 38(4), 734-740. Available from: [Link]

-

Koleva, Y., et al. (2018). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulgarian Chemical Communications, 50(B), 114-118. Available from: [Link]

-

AMSbiopharma. (2024). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]

-

Excellence Chemical. (n.d.). Analysis of Prohibited and Restricted Ingredients in Cosmetics. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3341005, 1-((2-Ethylhexyl)oxy)-4-methoxybenzene. Retrieved from [Link]

-

Restek. (2023). System Suitability Requirements for a USP HPLC Method. Retrieved from [Link]

-

Li, L., et al. (2023). Molecular Networking in Cosmetic Analysis: A Review of Non-Targeted Profiling for Safety Hazards and Bioactive Compounds. Molecules, 28(21), 7309. Available from: [Link]

-

SIELC Technologies. (n.d.). 4-Methoxyphenol. Retrieved from [Link]

-

Oxford Academic. (2023). Development and Validation of an HPLC Method for Impurity Profiling in Terbutaline Sulfate Oral Syrup. Journal of Chromatographic Science. Available from: [Link]

-

Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]

-

ResearchGate. (2014). HPLC enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. Available from: [Link]

-

MDPI. (2023). Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. Applied Sciences, 13(5), 3183. Available from: [Link]

-

Rocío-Bautista, P., et al. (2021). Recent Advances in Sample Preparation for Cosmetics and Personal Care Products Analysis. Molecules, 26(16), 4936. Available from: [Link]

-

OSHA. (1992). 2-Methoxyphenol, 3-Methoxyphenol, 4-Methoxyphenol. Retrieved from [Link]

-

Der Pharma Chemica. (2022). Impurities Profiling of Method Development and Validation of Etravirine (ETR) in their Dosage Forms by Chromatography Method. Available from: [Link]

-

Wróbel-Biedrawa, D., et al. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules, 25(21), 5120. Available from: [Link]

-

FooDB. (n.d.). Showing Compound Methoxybenzene (FDB012090). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73690, 1-Ethyl-4-methoxybenzene. Retrieved from [Link]

-

Encyclopedia.pub. (2021). Sample Preparation for Cosmetics Analysis. Retrieved from [Link]

-

MDPI. (2024). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Available from: [Link]

-

Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

- Google Patents. (2012). CN102830076A - Method for determining 4-methoxyphenol in industrial acrylamide.

-

ResearchGate. (2014). A Validated HPLC Method for Simultaneous Determination of 2-Hydroxy-4-methoxybenzaldehyde and 2-Hydroxy-4-methoxybenzoic Acid in Root Organs of Hemidesmus indicus. Available from: [Link]

-

Wikipedia. (n.d.). Anisole. Retrieved from [Link]

-

Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

-

AMSbiopharma. (2023). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

-

Axion Labs. (2023). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Retrieved from [Link]

-

Mtoz Biolabs. (n.d.). How to Prepare Sample for HPLC?. Retrieved from [Link]

-

LCGC International. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. Retrieved from [Link]

-

PubMed. (2002). Analysis of 2-ethylhexyl-p-methoxycinnamate in sunscreen products by HPLC and Raman spectroscopy. Retrieved from [Link]

Sources

- 1. 1-((2-Ethylhexyl)oxy)-4-methoxybenzene | C15H24O2 | CID 3341005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Analysis of 2-ethylhexyl-p-methoxycinnamate in sunscreen products by HPLC and Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. UV-Vis Spectrum of 4-methoxyphenol | SIELC Technologies [sielc.com]

- 5. 4-Methoxyphenol | SIELC Technologies [sielc.com]

- 6. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. benchchem.com [benchchem.com]

- 9. How to Prepare Sample for HPLC? | MtoZ Biolabs [mtoz-biolabs.com]

- 10. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]

- 11. agilent.com [agilent.com]

- 12. academic.oup.com [academic.oup.com]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

Application Note: Formulation and Evaluation of High-Performance Sunscreens Utilizing 1-((2-Ethylhexyl)oxy)-4-methoxybenzene (Octinoxate) as a UVB Absorber

Abstract

1-((2-Ethylhexyl)oxy)-4-methoxybenzene, commercially known as Octinoxate or Ethylhexyl Methoxycinnamate (EHMC), is one of the most widely utilized and cost-effective organic UVB absorbers in the global sun care market.[1][2] Its lipophilic nature and excellent sensory profile make it a preferred choice for creating cosmetically elegant formulations.[1][3] However, the molecule's inherent photochemical instability presents a significant formulation challenge that must be addressed to ensure product efficacy and safety throughout its lifecycle.[2][4] This application note provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the strategic incorporation of Octinoxate into modern sunscreen systems. We will explore its mechanism of action, critical pre-formulation considerations, detailed protocols for developing both Oil-in-Water (O/W) and Water-in-Oil (W/O) emulsions, and robust methodologies for performance and stability evaluation. The causality behind experimental choices is emphasized, providing a framework for developing self-validating and regulatory-compliant sun protection products.

Physicochemical Properties & Mechanism of Action

Octinoxate is an ester formed from methoxycinnamic acid and 2-ethylhexanol.[5][6] It is a clear, viscous liquid that is insoluble in water, making it an ideal candidate for the oil phase of an emulsion.[6][7]

| Property | Value |

| INCI Name | ETHYLHEXYL METHOXYCINNAMATE |

| Synonyms | Octinoxate; Octyl Methoxycinnamate (OMC) |

| CAS Number | 5466-77-3 |

| Molecular Formula | C₁₈H₂₆O₃ |

| Molar Mass | 290.40 g/mol |

| Solubility | Oil Soluble, Water Insoluble[6] |

| UV Absorbance (λmax) | ~310 nm (UVB Range)[2] |

The primary function of Octinoxate is to protect the skin by absorbing incident UVB radiation (290-320 nm), the spectrum primarily responsible for sunburn and contributing to skin cancer.[8] Its conjugated aromatic system is the key to this functionality. When a UVB photon strikes the molecule, the energy is absorbed, promoting electrons to a higher-energy, excited state. The molecule then rapidly returns to its ground state, dissipating the absorbed energy as a lower-energy, less harmful form, primarily heat.[1][8] This entire process occurs in picoseconds, allowing a single molecule to absorb and dissipate UV energy repeatedly.

Pre-Formulation Considerations: The Stability Imperative

While effective, Octinoxate's major liability is its photochemical instability. This is not merely a matter of performance loss but a critical safety and regulatory consideration.

Photostability Challenges

Upon exposure to UV radiation, the thermodynamically stable trans-Octinoxate can undergo photoisomerization to the less effective cis-isomer.[4][7] This process reduces the molecule's molar absorptivity in the UVB range, leading to a decrease in the product's Sun Protection Factor (SPF) over time. Studies have shown that Octinoxate can lose 10% of its SPF protection capability within 35 minutes of sun exposure.[2] This degradation underscores the necessity of a robust stabilization strategy.

Strategies for Photostabilization

Formulating with Octinoxate requires a multi-pronged approach to mitigate photodegradation.

-

Combination with Photostabilizers: Certain UV filters can accept the energy from an excited Octinoxate molecule or otherwise stabilize it.

-

Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine (Tinosorb S): A highly effective broad-spectrum filter noted for its ability to stabilize other less stable filters, including Octinoxate.[2]

-

Octocrylene: While primarily a UVB filter, it can help stabilize UVA filters like Avobenzone and has some stabilizing effect on Octinoxate.

-

-

Use of Antioxidants: As a cinnamic acid derivative, Octinoxate is susceptible to oxidation.[7] Incorporating oil-soluble antioxidants is crucial for the formula's shelf-life and performance.

-

Tocopherol (Vitamin E) / Tocopheryl Acetate: Scavenges free radicals generated during UV exposure.

-

Butylated Hydroxytoluene (BHT): A synthetic antioxidant that effectively protects oil-phase ingredients.[7]

-

-

Solvent Selection: The polarity of the oil phase can influence the rate of photodegradation. Research suggests that a higher polarity oil phase and a higher concentration of EHMC can be advantageous for its photostability.[9]

Compatibility and Solubilization

A key advantage of Octinoxate is its excellent compatibility with most cosmetic ingredients.[7][10] Furthermore, it acts as an effective solvent for many solid, crystalline UV filters, which is essential for achieving high SPF values without crystallization and ensuring a uniform film on the skin.

| UV Filter (INCI) | Compatibility/Role with Octinoxate |

| Avobenzone | Octinoxate can solubilize Avobenzone, but the combination is notoriously photounstable without a dedicated stabilizer (e.g., Octocrylene, Tinosorb S). |

| Homosalate, Octisalate | Excellent compatibility; often used in combination to achieve high SPF values. |

| Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine | Excellent compatibility; acts as a powerful photostabilizer for Octinoxate.[2] |

| Zinc Oxide, Titanium Dioxide | Compatible; can be used in hybrid mineral-chemical formulas. Octinoxate helps to improve the sensory feel of inorganic-heavy formulations. |

Regulatory Landscape

Adherence to regional regulations is mandatory. The maximum permitted concentration of Octinoxate varies globally.

It is important to note that in the U.S., the FDA has not currently designated Octinoxate as Generally Recognized as Safe and Effective (GRASE), pending the submission of additional safety data.[13]

Formulation Protocols

The following protocols provide starting points for stable and effective sunscreen formulations. The key is the strategic combination of ingredients to protect the integrity of the Octinoxate.

Protocol 3.1: Broad-Spectrum Oil-in-Water (O/W) Sunscreen Lotion (Target SPF 30)

This O/W emulsion is designed for a light, non-greasy feel suitable for daily wear.

Table 3.1: O/W Sunscreen Lotion Formulation

| Phase | INCI Name | % (w/w) | Function |

|---|---|---|---|

| A | Deionized Water | q.s. to 100 | Vehicle |

| Glycerin | 3.00 | Humectant | |

| Xanthan Gum | 0.20 | Aqueous Phase Stabilizer/Thickener | |

| Disodium EDTA | 0.10 | Chelating Agent | |

| B | Ethylhexyl Methoxycinnamate | 7.50 | UVB Filter |

| Octocrylene | 5.00 | UVB Filter / Photostabilizer | |

| Butyl Methoxydibenzoylmethane (Avobenzone) | 3.00 | UVA Filter | |

| Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine | 2.00 | Broad-Spectrum Filter / Photostabilizer | |

| Cetearyl Alcohol (and) Ceteareth-20 | 4.00 | Emulsifier | |

| Caprylic/Capric Triglyceride | 5.00 | Emollient / Solvent | |

| Dimethicone | 1.50 | Sensory Modifier / Film Former | |

| Tocopheryl Acetate | 0.50 | Antioxidant | |

| C | Phenoxyethanol (and) Ethylhexylglycerin | 1.00 | Preservative |

| | Citric Acid | q.s. | pH Adjuster |

Manufacturing Procedure:

-

Phase A: In the main vessel, disperse Xanthan Gum in Glycerin to form a slurry. Add water and Disodium EDTA and begin heating to 75-80°C with moderate propeller mixing.

-

Phase B: In a separate, suitable vessel, combine all Phase B ingredients. Heat to 75-80°C and mix until all solids are dissolved and the phase is uniform.

-

Emulsification: Slowly add Phase B to Phase A under high-shear homogenization. Homogenize for 5-10 minutes until a uniform, white emulsion is formed.

-

Cooling: Switch to sweep or propeller agitation and begin cooling the batch.

-

Final Additions: When the temperature is below 40°C, add the Phase C ingredients one by one, mixing well after each addition.

-

Finalization: Adjust pH to 5.5-6.5 with Citric Acid if necessary. Continue mixing until the batch is uniform and cool.

Protocol 3.2: Water-Resistant Water-in-Oil (W/O) Sunscreen Cream (Target SPF 50)

W/O emulsions provide superior water resistance due to the continuous external oil phase. Formulation requires low HLB emulsifiers.[14][15]

Table 3.2: W/O Sunscreen Cream Formulation

| Phase | INCI Name | % (w/w) | Function |

|---|---|---|---|

| A | Ethylhexyl Methoxycinnamate | 7.50 | UVB Filter |

| Homosalate | 8.00 | UVB Filter | |

| Ethylhexyl Salicylate | 5.00 | UVB Filter | |

| Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine | 3.00 | Broad-Spectrum Filter / Photostabilizer | |

| Polyglyceryl-3 Diisostearate | 3.00 | W/O Emulsifier | |

| C12-15 Alkyl Benzoate | 10.00 | Emollient / Solvent | |

| Beeswax | 1.50 | Stabilizer / Structurant | |

| Tocopherol | 0.50 | Antioxidant | |

| B | Deionized Water | q.s. to 100 | Vehicle |

| Magnesium Sulfate | 0.70 | Emulsion Stabilizer (Electrolyte) | |

| Propylene Glycol | 4.00 | Humectant | |

| C | Cyclopentasiloxane | 2.00 | Sensory Enhancer |

| | Phenoxyethanol (and) Caprylyl Glycol | 1.00 | Preservative |

Manufacturing Procedure:

-

Phase A: Combine all Phase A ingredients in the primary vessel. Heat to 80-85°C and mix until the phase is completely uniform and all solids are dissolved.

-

Phase B: In a separate vessel, combine water and Propylene Glycol and heat to 80-85°C. Add Magnesium Sulfate and stir until fully dissolved.

-

Emulsification: Very slowly, add Phase B to Phase A under vigorous homogenization. The slow addition is critical for forming a stable W/O emulsion. Maintain temperature during addition.

-

Cooling: Once the addition is complete, homogenize for another 5 minutes, then switch to moderate propeller mixing and begin to cool.

-

Final Additions: When the batch is below 40°C, add Phase C ingredients. Continue mixing until uniform.

Performance and Stability Evaluation

Protocol 4.1: In Vitro Sun Protection Factor (SPF) Assessment

In vitro SPF testing is an essential tool for rapid screening and quality control. The modern standard is defined by ISO 23675.[16]

Methodology:

-

Substrate Preparation: Use a roughened PMMA plate with a defined surface topography to mimic skin.

-

Sample Application: Accurately weigh and apply the sunscreen product onto the PMMA plate at a concentration of 1.3 mg/cm².[17] Use a robotic applicator or manual finger-cot technique to spread the product evenly.

-

Drying/Setting: Allow the film to dry and equilibrate in a dark, temperature-controlled environment for at least 15-20 minutes.

-

Transmittance Measurement: Place the plate in a UV spectrophotometer equipped with an integrating sphere. Measure the UV transmittance at multiple points across the plate from 290 to 400 nm.

-

SPF Calculation: The SPF is calculated using the measured absorbance values and the Erythemal Action Spectrum (E(λ)) and Solar Simulator Spectrum (I(λ)), as defined by regulatory bodies. The calculation is typically performed by the instrument's software.[17]

Protocol 4.2: In Vitro Photostability Assessment

-

Prepare two sets of plates as described in Protocol 4.1.

-

Measure the initial in vitro SPF (SPFᵢ) of the first set (unexposed control).

-

Expose the second set of plates to a controlled dose of UV radiation from a solar simulator. The dose should be proportional to the claimed SPF.

-

Measure the in vitro SPF of the irradiated plates (SPF).

-

Evaluate the change in protection. A photostable formulation should retain a high percentage of its initial SPF and maintain its broad-spectrum protection profile.

Protocol 4.3: Sensory Attribute Analysis

Consumer acceptance is paramount. Sensory properties should be evaluated throughout the development process.

-

Instrumental Analysis:

-

Rheology: Use a rheometer to measure viscosity and flow behavior (e.g., shear-thinning), which correlates with pick-up and rub-out feel.

-

Texture Analysis: A texture analyzer with a spreadability rig can quantify firmness, work of shear, and stickiness, providing objective data that can be correlated with sensory panel results.[18]

-

-

Human Sensory Panel: A trained panel evaluates key attributes like spreadability, absorption time, greasiness, tackiness, and whitening on a standardized scale.[18][19]

Safety and Environmental Discussion

While Octinoxate has a long history of use, it is subject to ongoing scientific and regulatory review. Formulators must be aware of the current discourse.

-

Systemic Absorption: Octinoxate can be absorbed through the skin into the bloodstream.[5] While human studies on long-term effects are limited, in vitro and animal studies have raised concerns about potential endocrine-disrupting effects.[2][20]

-

Environmental Impact: Octinoxate is one of the UV filters implicated in the bleaching of coral reefs.[12] This has led to its ban in several environmentally sensitive regions (e.g., Hawaii) and is driving innovation toward "reef-safe" alternatives.

Conclusion

1-((2-Ethylhexyl)oxy)-4-methoxybenzene remains a valuable tool in the sunscreen formulator's arsenal due to its efficacy, cost, and sensory benefits. However, its successful and responsible use is entirely dependent on a thorough understanding of its photochemical limitations. By implementing intelligent formulation strategies that incorporate effective photostabilizers and antioxidants, it is possible to create high-SPF, broad-spectrum sunscreens that are stable, effective, and cosmetically elegant. The protocols and evaluation methods detailed in this note provide a robust framework for the development and validation of such products, ensuring they meet the stringent performance and safety standards expected by consumers and regulatory bodies.

References

-

Clinikally. (2023). Octinoxate Explored: Evaluating Its Safety and Effectiveness in Sunscreens. [Link]

-

Kockler, J., et al. (2012). Analysis of photokinetics of 2′-ethylhexyl-4-methoxycinnamate in sunscreens. Photochemical & Photobiological Sciences. [Link]

-

Campaign for Safe Cosmetics. Octinoxate. [Link]

-

INCIDecoder. Ethylhexyl Methoxycinnamate (Explained + Products). [Link]

-

Medical News Today. (2022). What is octinoxate? Safety, side effects, and alternatives. [Link]

-

La Pink. Ethylhexyl Methoxycinnamate – UVB Filter in Skincare. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Octinoxate?[Link]

-

chemeurope.com. Octyl methoxycinnamate. [Link]

-

Global Ingredient Network. OCTINOXATE. [Link]

-

Ginting, E., et al. (2020). Preparation and Evaluation of Sunscreen Nanoemulsions with Synergistic Efficacy on SPF by Combination of Soybean Oil, Avobenzone, and Octyl Methoxycinnamate. Open Access Macedonian Journal of Medical Sciences. [Link]

-

Wikipedia. Octyl methoxycinnamate. [Link]

-

Paweloszek, R., et al. (2022). Incorporation of UV Filters into Oil-in-Water Emulsions—Release and Permeability Characteristics. MDPI. [Link]

-

Ginting, E., et al. (2020). Preparation and Evaluation of Sunscreen Nanoemulsions with Synergistic Efficacy on SPF by Combination of Soybean Oil, Avobenzone, and Octyl Methoxycinnamate. Open Access Macedonian Journal of Medical Sciences. [Link]

- Google Patents.

-

ChemRxiv. (2023). Sunscreen Sensory Attribute Prediction via Textural, Rheological, and Tribological Tests. [Link]

-

ALS Global. (2025). ISO 23675: The Evolution of SPF Testing with an In Vitro Approach. [Link]

-

Typology. (2025). Is Octinoxate safe to use?[Link]

-

ECSA Chemicals. (2023). Sunscreen formulation strategies. [Link]

-

Eurofins. In vitro SPF Testing. [Link]

-

Ithos. (2025). Understanding U.S. Sunscreen Regulation: FDA Guidance, History, and What's Next. [Link]

-

Ataman Kimya. ETHYLHEXYL METHOXYCINNAMATE. [Link]

-

PubMed. (2021). Comparative sensory and instrumental analyses and principal components of commercial sunscreens. [Link]

-

Rain Organica. New FDA Sunscreen Regulations. [Link]

Sources

- 1. clinikally.com [clinikally.com]

- 2. Ethylhexyl Methoxycinnamate (Explained + Products) [incidecoder.com]

- 3. lapink.com [lapink.com]

- 4. Octyl methoxycinnamate - Wikipedia [en.wikipedia.org]

- 5. safecosmetics.org [safecosmetics.org]

- 6. Octyl_methoxycinnamate [chemeurope.com]

- 7. atamankimya.com [atamankimya.com]

- 8. What is the mechanism of Octinoxate? [synapse.patsnap.com]

- 9. Analysis of photokinetics of 2′-ethylhexyl-4-methoxycinnamate in sunscreens - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 10. specialchem.com [specialchem.com]

- 11. rainorganica.com [rainorganica.com]

- 12. us.typology.com [us.typology.com]

- 13. ithosglobal.com [ithosglobal.com]

- 14. kaochemicals-eu.com [kaochemicals-eu.com]

- 15. blog-chemicals.ecsa.ch [blog-chemicals.ecsa.ch]

- 16. alsglobal.com [alsglobal.com]

- 17. cdnmedia.eurofins.com [cdnmedia.eurofins.com]